molecular formula C5H10ClNO2 B177176 Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 162698-26-2

Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No.: B177176
CAS No.: 162698-26-2
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-UHFFFAOYSA-N
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Description

Methyl Azetidine-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Azetidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with amines, followed by hydride reduction, chlorination, and base-induced ring closure . Another approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of various functionalized azetidines .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl Azetidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl Azetidine-2-carboxylate Hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl Azetidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl Azetidine-2-carboxylate Hydrochloride can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625930
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-26-2
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl azetidine-2-carboxylate hydrochloride
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